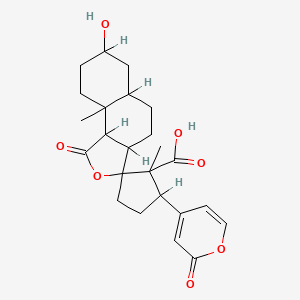

Marinoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

167172-84-1 |

|---|---|

Molekularformel |

C24H30O7 |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

7-hydroxy-1',9a-dimethyl-1-oxo-5'-(2-oxopyran-4-yl)spiro[4,5,5a,6,7,8,9,9b-octahydro-3aH-benzo[e][2]benzofuran-3,2'-cyclopentane]-1'-carboxylic acid |

InChI |

InChI=1S/C24H30O7/c1-22-8-5-15(25)12-14(22)3-4-17-19(22)20(27)31-24(17)9-6-16(23(24,2)21(28)29)13-7-10-30-18(26)11-13/h7,10-11,14-17,19,25H,3-6,8-9,12H2,1-2H3,(H,28,29) |

InChI-Schlüssel |

PIHCEVPSPPWILX-UHFFFAOYSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O |

Synonyme |

3beta-hydroxy-11,12-seco-5beta,14beta-bufa-20,22-dienolide-11,14-olide-12-oic acid marinoic acid |

Herkunft des Produkts |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Marinoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the molecular structure of marinoic acid. nih.gov This powerful analytical technique provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

In the study of this compound, ¹H NMR spectroscopy would have been instrumental in determining the number and connectivity of hydrogen atoms. The chemical shifts, observed in parts per million (ppm), and the splitting patterns of the signals reveal the electronic environment and the number of neighboring protons for each hydrogen atom. For instance, the highly deshielded proton of the carboxylic acid group in similar compounds typically appears in the downfield region of the spectrum, around 10–12 ppm. libretexts.org Protons adjacent to the carboxylic acid would be expected to resonate in the 2-3 ppm range. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of a carboxylic acid group, for example, is characteristically found in a highly deshielded region of the ¹³C spectrum, typically between 160-180 ppm. libretexts.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would have been crucial in establishing the connectivity between protons and carbons, ultimately allowing for the assembly of the complete carbon skeleton and the placement of functional groups. bmrb.iomdpi.com

Table 1: Representative NMR Data for Carboxylic Acid Moieties

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Carboxylic Acid) | 10 - 12 | Broad Singlet | Signal disappears upon D₂O exchange. libretexts.org |

| ¹H (α-Proton) | 2 - 3 | Varies | Position adjacent to the carboxyl group. libretexts.org |

| ¹³C (Carbonyl) | 160 - 180 | Singlet | Characteristic of a carboxylic acid. libretexts.org |

Mass Spectrometry (MS) in Elucidating Molecular Architecture of this compound

Mass spectrometry (MS) played a pivotal role in determining the molecular weight and elemental composition of this compound. nih.gov This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would have provided a highly accurate mass measurement, allowing for the determination of the precise molecular formula. mdpi.comresearchgate.net

Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. By analyzing the masses of the fragment ions, researchers can deduce the presence of specific structural motifs and how they are connected. Techniques like electrospray ionization (ESI) are commonly used for the analysis of such compounds. researchgate.netmdpi.com The combination of LC-DAD-MS (Liquid Chromatography-Diode Array Detection-Mass Spectrometry) allows for the separation of complex mixtures and the acquisition of both UV-Vis and mass spectral data for each component. mdpi.com

Crystallographic Analysis for Definitive Structural Assignment

For a complex molecule like this compound, obtaining suitable crystals for X-ray diffraction can be a significant challenge. However, a successful crystallographic analysis would provide an unequivocal confirmation of the structure elucidated by spectroscopic methods, including the relative and absolute stereochemistry. researchgate.net The resulting crystal structure would reveal the precise conformation of the rings and the orientation of all substituents. yonsei.ac.kr

Stereochemical Investigations and Absolute Configuration of this compound

Determining the stereochemistry of this compound, which refers to the three-dimensional arrangement of its atoms, is crucial for understanding its biological function. The molecule contains multiple stereocenters, leading to the possibility of numerous stereoisomers. The cis-fusion of the A/B rings, a feature shared with bufadienolides, is one important stereochemical aspect. nih.gov

The relative stereochemistry, or the spatial relationship between different stereocenters within the molecule, can often be deduced from NMR data, specifically through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. However, establishing the absolute configuration, which is the exact spatial arrangement of the atoms in a chiral molecule, often requires more advanced techniques. Chiral chromatography can be used to separate enantiomers, and comparison with synthetic standards of known configuration or the application of chiroptical methods like circular dichroism (CD) spectroscopy can provide this crucial information. researchgate.net Ultimately, X-ray crystallography of a suitable derivative containing a heavy atom of known configuration is the gold standard for determining the absolute stereochemistry. researchgate.net

Biosynthetic Pathways and Precursor Incorporation Studies of Marinoic Acid

Proposed Biosynthetic Origins and Precursor Incorporation Studies of Marinoic Acid

This compound is a novel substance isolated from the skin of the toad Bufo marinus. Although not strictly classified as a bufadienolide, its chemical structure and biological activity suggest it is a related compound. The core structure of this compound features a steroid nucleus, pointing towards a biosynthetic origin shared with other steroids.

The generally accepted biosynthetic pathway for bufadienolides, and likely for this compound, begins with fundamental precursor molecules from primary metabolism. The proposed pathway is as follows:

Acetic acid → Mevalonic acid → Isopentenyl pyrophosphate → Squalene → Cholesterol → Pregnenolone frontiersin.org

Isotope labeling studies on bufadienolide biosynthesis in toads have confirmed that cholesterol serves as a key starting compound. nih.gov Pregnenolone, derived from cholesterol, is a critical precursor for the synthesis of all classes of steroidal compounds, including the bufadienolides. frontiersin.orgnih.gov While direct precursor incorporation studies for this compound itself are not extensively detailed in the available literature, its co-occurrence with bufadienolides and structural similarity strongly imply that it arises from the same initial steroid biosynthetic pathway. frontiersin.org The unique structural features of this compound would therefore arise from modifications late in the biosynthetic sequence.

Characterization of Key Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of bufadienolides from cholesterol involves a series of enzymatic transformations. While the specific enzymes that catalyze the final, unique steps to form this compound have not been fully characterized, the key transformations in the broader bufadienolide pathway provide a foundational understanding.

Key enzymatic steps in the upstream pathway include:

Cholesterol Side-Chain Cleavage: A crucial initial step is the conversion of cholesterol to pregnenolone. This is catalyzed by a cytochrome P450 cholesterol side-chain cleavage enzyme (P450scc or CYP11A1). nih.gov A gene encoding this enzyme (BbgCYP11A1) has been identified from transcriptome data of Bufo bufo gargarizans. nih.gov

Hydroxylation Reactions: The immense diversity of bufadienolides is largely due to hydroxylation at various positions on the steroid core. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. sjtu.edu.cnnih.gov Studies have identified several CYP enzymes from toads that can hydroxylate bufadienolide precursors like bufalin (B1668032) and resibufogenin (B1668039) at different sites. sjtu.edu.cnnih.gov

Isomerization and Oxidation: Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) are believed to be involved in modifying the steroid nucleus. nih.gov Furthermore, biotransformation studies in toad liver tissue have shown the conversion of 3β-hydroxy bufadienolides to 3α-hydroxy and 3-oxo forms, indicating the presence of specific isomerases and oxidoreductases. rhhz.net

The most significant transformation distinguishing this compound from typical bufadienolides is the cleavage of its C-ring, resulting in a seco-steroid structure. The specific oxidative enzymes responsible for this ring-opening reaction in this compound biosynthesis have not yet been identified in the scientific literature.

Identification and Functional Analysis of Biosynthetic Gene Clusters (BGCs) for this compound

The enzymes responsible for the biosynthesis of a specific natural product are typically encoded by genes clustered together in the organism's genome, known as a biosynthetic gene cluster (BGC). The identification of a BGC is a critical step towards understanding and manipulating the production of a compound.

Comparative Analysis of this compound Biosynthesis with Bufadienolide Pathways

The biosynthesis of this compound is closely related to that of the more common bufadienolides, with which it shares a common origin and several structural features.

Similarities:

Precursors: Both pathways originate from cholesterol and proceed through the key intermediate pregnenolone. frontiersin.orgnih.gov

Core Steroid Modifications: Both pathways involve a series of modifications to the steroid nucleus, including hydroxylations catalyzed by cytochrome P450 enzymes. sjtu.edu.cn

Ring Structures: this compound retains the A/B ring cis-configuration and the characteristic C-17 α-pyrone ring that are hallmarks of bufadienolides.

Key Differences:

C-Ring Structure: The most significant difference lies in the C-ring of the steroid nucleus. In typical bufadienolides, the C-ring is intact. In this compound, the C-ring is cleaved, classifying it as a seco-steroid. This ring cleavage represents a major branching point from the general bufadienolide pathway and requires specific oxidative enzymes that have not yet been characterized.

Biological Activity: While this compound inhibits Na+,K+-ATPase activity, a characteristic action of bufadienolides, it is a less potent inhibitor than typical bufadienolides. This difference in potency is likely due to the structural alteration of the C-ring.

The main metabolic transformations for bufadienolides in vivo include hydroxylation, dihydroxylation, and isomerization. nih.gov this compound biosynthesis would share these initial steps before a final, unique C-ring cleavage event.

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. While this approach has been successfully applied to enhance the production of various natural products, including other acids like rosmarinic acid, there are currently no published studies detailing metabolic engineering strategies specifically for this compound. nih.govnih.gov

The development of such strategies is contingent on several key prerequisites that are not yet met for this compound:

Full Pathway Elucidation: The complete biosynthetic pathway, especially the unique enzymatic steps leading to the C-ring cleavage, must be fully understood.

Gene Identification: The genes encoding all the necessary biosynthetic enzymes must be identified and characterized.

BGC Discovery: The identification of the complete biosynthetic gene cluster (BGC) is crucial for heterologous expression, which involves transferring the entire pathway into a host organism (like yeast or E. coli) that is more suitable for large-scale fermentation. nih.gov

Once this foundational knowledge is established, potential metabolic engineering strategies could include overexpressing rate-limiting enzymes, increasing the supply of precursors like cholesterol, and expressing the pathway in a heterologous host. nih.govmdpi.com

Synthetic Methodologies for Marinoic Acid and Its Analogues

Total Synthesis Approaches to Marinoic Acid

The unique structural characteristics and the biological activity of this compound, specifically its inhibitory effects on Na+, K+-ATPase, have rendered it an attractive target for total synthesis. frontiersin.orgacs.orgx-mol.com A synthetic approach toward this compound has been reported, outlining a strategy that commences from a readily available steroid precursor. acs.orgx-mol.com The research identified this compound as a compelling synthetic challenge due to its novel seco-steroid framework, which differs considerably from other known bufadienolides. acs.orgx-mol.com

The reported strategy provides a foundational pathway for constructing the complex, multi-ring system of the molecule. Key challenges in the total synthesis of such natural products often involve the stereocontrolled formation of multiple chiral centers and the construction of the characteristic lactone rings.

Semi-synthetic Derivatization Strategies for this compound Analogues

A review of the available scientific literature does not currently yield specific studies focused on the semi-synthetic derivatization of this compound to create analogues. While derivatization is a common strategy to explore structure-activity relationships, published research on this specific application for this compound is not apparent.

Chemo-enzymatic and Biocatalytic Approaches in this compound Synthesis

There are no specific reports in the surveyed literature detailing the application of chemo-enzymatic or biocatalytic methods for the synthesis of this compound. While such approaches, including microbial transformation and enzymatic glycosylation or hydroxylation, have been successfully applied to other bufadienolides to create novel derivatives, their use in the context of this compound's unique 11,12-seco scaffold has not been documented. frontiersin.orgsjtu.edu.cn

Asymmetric Synthesis and Stereoselective Construction of this compound Scaffolds

Detailed methodologies concerning the asymmetric synthesis or specific stereoselective construction of the this compound scaffold are not extensively described in the current body of scientific literature. While asymmetric strategies are crucial for the synthesis of complex, chiral molecules like steroids and seco-steroids, specific applications of these techniques to achieve a total synthesis of this compound have not been published.

Development of Novel Synthetic Routes for this compound Precursors

A key development in the synthesis of this compound has been the identification of a viable starting material for its synthesis. Research outlines a synthetic approach that utilizes deoxycholic acid as the starting precursor. acs.orgx-mol.com Deoxycholic acid is a naturally occurring bile acid with a steroid core that provides a suitable template for elaboration into the more complex structure of this compound. This strategy leverages a common and relatively inexpensive starting material to access a complex natural product, a common approach in the planning of efficient synthetic routes. acs.orgx-mol.com

Table 1: Synthetic Approaches to this compound

| Aspect | Description | Key Findings | Citations |

|---|---|---|---|

| Synthetic Target | This compound | A novel bufadienolide-related substance with a unique 11,12-seco-steroid C-ring. | umich.edufrontiersin.orgacs.orgx-mol.com |

| Reported Approach | Total Synthesis | A synthetic pathway has been conceptualized and described. | acs.orgx-mol.com |

| Starting Material | Deoxycholic acid | Utilized as a precursor for the synthetic route. | acs.orgx-mol.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3β-hydroxy-11,12-seco-5β,14β-bufa-20,22-dienolide-11,14-olide-12-oic acid |

Structure Activity Relationship Sar Studies of Marinoic Acid and Its Derivatives

Identification of Structural Determinants for Biological Activity in Marinoic Acid

The biological activity of this compound is intrinsically linked to its unique chemical architecture. While detailed SAR studies specifically on a broad spectrum of this compound derivatives are not extensively documented in the provided search results, general principles of SAR for similar natural products can be inferred. The structure of this compound, which is related to bufadienolides, suggests that specific functional groups and their spatial arrangement are critical for its activity. jst.go.jpfrontiersin.org For many bioactive molecules, modifications to the core scaffold, such as the addition or removal of hydroxyl groups, alteration of stereochemistry, or changes to side chains, can significantly impact their biological profile. nih.govrsc.org

In the broader context of natural product chemistry, the presence and position of substituents on a core ring structure are known to be major determinants of biological efficacy. nih.gov For instance, in cinnamic acid derivatives, the nature and position of substituent groups on the phenyl ring play a huge role in enhancing or decreasing their biological efficacy. nih.gov Similarly, for this compound, it is hypothesized that the carboxylic acid group and the stereochemistry of the steroid-like nucleus are key determinants for its interaction with biological targets. Further synthetic and biological evaluation of this compound analogs would be necessary to precisely map these structural determinants.

Mechanistic Investigations of this compound's Interaction with Molecular Targets (e.g., Na+, K+-ATPase)

A primary molecular target identified for this compound is the Na+, K+-ATPase enzyme. jst.go.jpnih.gov This enzyme, also known as the sodium-potassium pump, is a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. nih.govguidetopharmacology.org These gradients are crucial for various cellular processes, including nerve impulse transmission, muscle contraction, and nutrient transport.

This compound has been shown to inhibit the enzymatic activity of Na+, K+-ATPase. jst.go.jpnih.gov It also inhibits the binding of [3H]ouabain to the digitalis receptor site on the enzyme. jst.go.jp Ouabain (B1677812) is a well-known cardiac glycoside that specifically binds to and inhibits Na+, K+-ATPase. proteopedia.org The ability of this compound to compete with ouabain binding suggests that it interacts with a similar site on the enzyme. Although its inhibitory effect is reported to be less potent than that of typical bufadienolides, its chemical structure and inhibitory action suggest a bufadienolide-like mechanism. jst.go.jp The interaction of inhibitors like this compound with Na+, K+-ATPase can lead to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. proteopedia.org This cascade of events is the basis for the cardiotonic effects of digitalis glycosides.

The Na+, K+-ATPase consists of α, β, and sometimes γ subunits. nih.govnih.gov The α-subunit is the catalytic component that contains the binding sites for ions, ATP, and inhibitors like cardiac glycosides. guidetopharmacology.org The interaction of ligands with the α-subunit can induce conformational changes that affect the enzyme's transport activity and can also initiate intracellular signaling cascades. proteopedia.orgnih.gov

Table 1: Interaction of this compound with Na+, K+-ATPase

| Aspect of Interaction | Observation | Reference |

| Enzymatic Activity | Inhibition of Na+, K+-ATPase enzymatic activity. | jst.go.jp |

| Receptor Binding | Inhibition of [3H]ouabain binding to the digitalis receptor site. | jst.go.jp |

| Proposed Mechanism | Acts as a bufadienolide-like inhibitor. | jst.go.jp |

In Vitro Biological Activity Profiling of this compound (e.g., Antimicrobial, Anti-inflammatory, Anticancer Mechanisms)

In vitro studies have begun to shed light on the diverse biological activities of this compound, although detailed mechanistic studies are still emerging.

Antimicrobial Activity: Some studies have indicated that fractions of toad secretions containing this compound exhibit antimicrobial activity. dntb.gov.ua However, specific data on the minimum inhibitory concentration (MIC) of pure this compound against various microbial strains are not extensively detailed in the provided results. The general field of natural product research is rich with examples of compounds exhibiting antimicrobial effects. nih.govjapsonline.commdpi.commdpi.com For instance, gyrophoric acid has shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). japsonline.com

Anti-inflammatory Activity: The anti-inflammatory potential of this compound is an area of interest. While direct studies on this compound are limited, bufadienolides, a class of compounds to which this compound is related, are known to possess anti-inflammatory properties. frontiersin.org The mechanism of anti-inflammatory action for many natural compounds involves the inhibition of key inflammatory mediators. For example, some compounds inhibit protein denaturation and proteinase activity, which are implicated in inflammatory processes. innovareacademics.in Others can stabilize red blood cell membranes, a property analogous to the stabilization of lysosomal membranes, which can prevent the release of pro-inflammatory enzymes. innovareacademics.in Further research is needed to determine if this compound exerts its anti-inflammatory effects through similar mechanisms.

Anticancer Mechanisms: The potential anticancer activity of this compound is suggested by its relationship to bufadienolides, many of which have demonstrated cytotoxic effects against cancer cell lines. frontiersin.org The anticancer mechanisms of related compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and metastasis. nih.govfrontiersin.orgplos.orgxiahepublishing.com For example, rosmarinic acid, another natural product, has been shown to induce apoptosis by modulating the expression of proteins in the Bcl-2 family and activating caspases. nih.govnih.gov The inhibition of Na+, K+-ATPase by cardiac glycosides has also been linked to anticancer effects, suggesting a potential mechanism for this compound. nih.gov

Table 2: In Vitro Biological Activities of this compound and Related Compounds

| Biological Activity | Observed Effects (this compound or Related Compounds) | Potential Mechanisms | Reference |

| Antimicrobial | Fractions containing this compound show antimicrobial properties. | Not fully elucidated for this compound. | dntb.gov.ua |

| Anti-inflammatory | Related bufadienolides have anti-inflammatory activity. | Inhibition of protein denaturation and proteinase activity. | frontiersin.orginnovareacademics.in |

| Anticancer | Related bufadienolides are cytotoxic to cancer cells. | Induction of apoptosis, cell cycle arrest, inhibition of Na+, K+-ATPase. | frontiersin.orgnih.govnih.govfrontiersin.orgplos.orgxiahepublishing.com |

Computational Chemistry and Molecular Modeling in this compound SAR Analysis

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of bioactive molecules. kallipos.grgoogle.com These methods can be used to predict the binding modes of ligands to their protein targets, calculate binding affinities, and elucidate the key intermolecular interactions that govern biological activity. uneb.br

For this compound, molecular docking studies could be employed to visualize its interaction with the binding site of Na+, K+-ATPase. mdpi.com By comparing the docked pose of this compound with that of known inhibitors like ouabain and other bufadienolides, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can help explain the observed biological activity and guide the design of more potent analogs.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex by simulating its dynamic behavior over time. uneb.br This can provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to develop mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity.

Although specific computational studies on this compound are not detailed in the provided search results, the methodologies are well-established in drug discovery and medicinal chemistry. uneb.brdigitaloceanspaces.comnih.gov

Rational Design and Synthesis of Bioactive this compound Analogues

The rational design and synthesis of bioactive analogs are central to modern drug discovery. mdpi.comnih.gov Based on the SAR data obtained from experimental and computational studies, new this compound derivatives can be designed with the aim of improving potency, selectivity, and pharmacokinetic properties.

The synthesis of this compound analogs would likely involve modifying its core structure. setsunan.ac.jp For example, the carboxylic acid functional group could be esterified or converted to an amide to explore the impact of this group on activity. nih.govnih.gov Modifications to the steroid-like nucleus, such as the introduction or removal of hydroxyl groups or other substituents at various positions, could also be explored. rsc.org The synthesis of such derivatives would allow for a systematic investigation of the SAR, leading to a more comprehensive understanding of the pharmacophore. uqam.caacs.org

The development of synthetic routes to this compound and its derivatives is a key step in this process. jcsp.org.pkresearchgate.net Once synthesized, these analogs would be subjected to the same in vitro biological assays to determine their activity profile. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved therapeutic agents based on a natural product lead.

Ecological and Evolutionary Context of Marinoic Acid

Role of Marinoic Acid in the Biology of Producer Organisms (Rhinella marina)

This compound was first identified as a novel substance in the skin of Bufo marinus uliege.be. Its presence contributes to the complex chemical arsenal (B13267) produced by the parotoid glands and skin of Rhinella marina. The primary physiological role of this compound, similar to many bufadienolides, lies in its ability to inhibit the enzymatic activity of Na+, K+-ATPase uliege.benih.gov. This inhibition is also observed in the binding of [3H]ouabain to the digitalis receptor site on Na+, K+-ATPase, although this compound is noted to be a less potent inhibitor compared to typical bufadienolides uliege.benih.gov.

The Na+, K+-ATPase enzyme is crucial for maintaining cellular ion gradients and is a common target for cardiotonic steroids. By interfering with this vital pump, this compound, along with other bufadienolide-related compounds, plays a role in the toad's intrinsic physiological processes and, more significantly, in its external defense mechanisms. The production of such compounds is an integral part of the toad's biological strategy for survival nih.govoup.com.

Evolutionary Diversification of Bufadienolide-Related Metabolites Including this compound

Amphibian skin secretions are a rich source of diverse bioactive compounds, reflecting millions of years of evolutionary adaptation for defense against predators and pathogens nih.govoup.com. Bufadienolides, characterized by a C-24 steroid core with an alpha-pyrone ring at C-17, are a prominent group of these compounds oup.comfrontiersin.org. The structural diversity within bufadienolides is extensive, encompassing both free forms and conjugated forms, where hydroxyl groups (e.g., at C-3) are esterified with various moieties like arginine diacyl chains, lactic acid, or sulfonic acid oup.comfrontiersin.org.

This compound, chemically defined as 3β-hydroxy-11,12-seco-5β,14β-bufa-20,22-dienolide-11,14-olide-12-oic acid, shares key structural features with bufadienolides, including the A/B ring in a cis configuration and a D/alpha-pyrone ring structure uliege.benih.govresearchgate.net. However, a notable distinction lies in the structure of its C ring, which differs considerably from that of typical bufadienolides uliege.benih.govresearchgate.net. This unique structural deviation, while retaining Na+, K+-ATPase inhibitory activity, positions this compound as a "bufadienolide-related" substance, highlighting a specific branch in the evolutionary diversification of cardiotonic steroids within Rhinella marina. The presence of such structurally varied compounds underscores the complex biosynthetic pathways that have evolved in these organisms to produce a broad spectrum of defensive metabolites.

Ecological Significance of this compound in Predator-Prey Interactions and Defense Mechanisms

The ecological significance of this compound primarily stems from its contribution to the chemical defense system of Rhinella marina. Toad skin secretions, which contain a complex mixture of compounds including bufadienolides and related substances like this compound, serve as a potent deterrent against predators nih.govoup.com. Upon ingestion or contact, these compounds can cause severe symptoms in predators, including cardiac arrhythmia, convulsions, hypertension, and even death, due to their inhibitory effects on Na+, K+-ATPase oup.com.

Biogeographical Distribution and Environmental Factors Influencing this compound Production

Rhinella marina, also known as the cane toad, exhibits a vast native range extending from the southern tip of Texas and northwestern Mexico down to central Brazil amphibiaweb.org. Due to human introductions, it has also established invasive populations across numerous regions globally, including Australia and the Caribbean amphibiaweb.orgfrontiersin.orgird.fr. This wide geographical distribution exposes R. marina to a variety of environmental conditions.

Research indicates that the composition and concentration of bufadienolides in Rhinella marina can vary significantly across different populations and can be influenced by various factors frontiersin.orgird.frinpa.gov.bruchile.clplos.org. While specific data on the biogeographical variation of this compound itself is limited in the available literature, general trends observed for bufadienolides in R. marina and other toad species provide insight into potential influencing factors:

Environmental Stressors: Environmental factors are known to modulate the synthesis of bufadienolides in toads. Stressors such as predation risk, high conspecific density, reduced food availability, and exposure to anthropogenic pollutants can lead to changes in bufadienolide production oup.comfrontiersin.org. For instance, warmer water and reduced water levels have been linked to altered bufadienolide production in other bufonid species like Incilius nebulifer frontiersin.org.

Physiological Adaptations: Variations in sympathetic sensitivity, potentially influenced by factors like latitude, have been suggested to affect poison secretion in R. marina populations researchgate.net.

Given that this compound is a bufadienolide-related compound produced by R. marina, it is reasonable to infer that its production and concentration may also be subject to similar environmental and physiological influences, contributing to the phenotypic plasticity of the toad's chemical defense system across its diverse habitats. Further targeted research would be necessary to elucidate the specific patterns of this compound variation across R. marina's extensive range and the precise environmental determinants of its production.

Advanced Analytical Methodologies for Marinoic Acid Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification of Marinoic Acid

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are foundational techniques for the separation and quantification of organic acids. These methods are crucial for isolating this compound from complex mixtures and determining its concentration.

Principles and Application: HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase. For organic acids like this compound, reversed-phase HPLC (RP-HPLC) is commonly used, often employing C18 columns mjcce.org.mkhplc.eulcms.cz. The mobile phase typically consists of an aqueous component (often acidified with formic acid or phosphoric acid to control the ionization of carboxylic groups) and an organic modifier (e.g., methanol (B129727) or acetonitrile) mjcce.org.mkhplc.eulcms.czub.edunih.govinacom.nlshimadzu.com. Adjusting the mobile phase pH is critical for optimizing retention and selectivity, as it affects the dissociation equilibrium of acidic compounds inacom.nlshimadzu.com.

UHPLC offers significant advancements over traditional HPLC, primarily due to the use of smaller particle sizes (typically less than 2 µm) in its columns lcms.czmdpi.com. This allows for faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC methods lcms.czmdpi.compsu.edunih.gov. For instance, UHPLC can achieve separations in minutes that would take significantly longer with HPLC, while maintaining or enhancing resolution psu.edunih.gov. This makes UHPLC particularly advantageous for high-throughput analysis and for resolving closely eluting components in complex samples.

Typical Chromatographic Parameters (General for Organic Acids): While specific parameters for this compound are not detailed in general search results, typical conditions for organic acid analysis by HPLC/UHPLC often involve:

Column: C18 reversed-phase columns (e.g., 250 x 4.6 mm, 5 µm for HPLC; 100 x 3.0 mm, 1.8 µm or 50 x 2.0 mm, 2 µm for UHPLC) mjcce.org.mkhplc.eulcms.cznih.govinacom.nljasco-global.com.

Mobile Phase: Binary or ternary gradients, often with aqueous solutions containing formic acid (e.g., 0.01-0.1%) or phosphoric acid (e.g., 5 mM) and an organic solvent like methanol or acetonitrile (B52724) mjcce.org.mkhplc.eulcms.czub.edunih.govchromatographyonline.comosti.gov.

Flow Rate: 0.5-1.0 mL/min for HPLC; 0.3-0.6 mL/min for UHPLC hplc.eulcms.czub.edunih.govinacom.nl.

Detection: UV/Vis detection (typically at 200-210 nm for carboxyl groups) or Photodiode Array (PDA) detection for spectral information mjcce.org.mkub.edumdpi.compsu.edushimadzu.eu. Fluorescence detection can also be used, especially after pre-column derivatization for certain organic acids psu.edujasco-global.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling of this compound and Related Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the comprehensive profiling, identification, and quantification of this compound and its related metabolites, offering high sensitivity and selectivity mdpi.comosti.govnih.govijsrtjournal.com.

Principles and Application: LC-MS/MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry nih.govijsrtjournal.comchromatographytoday.comactascientific.com. After chromatographic separation, compounds eluting from the LC column are introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source for polar and semi-polar molecules like organic acids mdpi.comosti.govnih.govncsu.edu. ESI often produces intact molecular ions (e.g., [M+H]+ or [M-H]-), which are then fragmented in the tandem mass spectrometer (MS/MS) to generate characteristic product ions nih.govncsu.eduresearchgate.net. This fragmentation pattern provides rich structural information, enabling confident identification even in complex biological or environmental matrices ncsu.eduresearchgate.net.

For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is frequently employed, which monitors specific precursor-to-product ion transitions, providing excellent sensitivity and specificity actascientific.comncsu.edu. This is particularly useful for trace analysis and for differentiating isomers or co-eluting compounds ncsu.edu.

Typical LC-MS/MS Parameters (General for Organic Acids):

Ionization Mode: Typically negative ion mode (ESI-) for carboxylic acids due to deprotonation mdpi.comnih.govresearchgate.net. Positive ion mode (ESI+) may also be used for certain derivatives or if the molecule has basic sites nih.gov.

Mass Analyzers: Triple quadrupole (QqQ) for targeted quantitative analysis (MRM) nih.govactascientific.comresearchgate.netoulu.fi, or high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap for untargeted profiling and accurate mass measurements inacom.nlmdpi.compsu.eduijsrtjournal.com.

Fragmentation: Collision-induced dissociation (CID) is used to generate characteristic fragment ions for structural elucidation and quantification nih.govncsu.eduresearchgate.net.

Mobile Phase Additives: Volatile acids like formic acid (e.g., 0.05-0.1%) or ammonium (B1175870) formate (B1220265) are commonly used in the mobile phase to enhance ionization efficiency and compatibility with MS detection nih.govinacom.nlchromatographyonline.comosti.gov.

Example Data (General for Organic Acids - Illustrative): While specific data for this compound is not available, LC-MS/MS methods for other organic acids demonstrate high linearity and recovery. For instance, a method for 19 free fatty acids in human plasma achieved good linearity (R² > 0.99) and repeatability (<10% at the lowest calibration point) actascientific.com. Another method for 24 organic acids in biomass hydrolysate showed linearity with R² > 0.99 and recoveries between 70-130% osti.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for the quantitative analysis of this compound nimss.org.

Principles and Application: NMR spectroscopy measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. For organic compounds, ¹H NMR and ¹³C NMR are most commonly used.

¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. Carboxylic acid protons (O-H) are highly deshielded and typically appear far downfield in the 10-12 ppm region, which is considered distinctive chemijournal.compitt.edu. Protons on carbons adjacent to a carboxyl group also show characteristic shifts.

¹³C NMR: Provides information about the carbon skeleton. The carbonyl carbon of a carboxylic acid is strongly deshielded, typically appearing in the 160-185 ppm range jasco-global.comchemijournal.com. Other carbon atoms' chemical shifts are influenced by adjacent functional groups.

NMR's quantitative capability stems from the direct proportionality between the integrated signal intensity and the number of nuclei producing that signal. This allows for direct quantification of a compound without the need for calibration curves if an internal standard with a known concentration is used nimss.org. It is particularly advantageous as it requires minimal sample preparation and is non-destructive nimss.org.

Typical NMR Chemical Shift Ranges (General for Carboxylic Acids):

| Nucleus | Chemical Shift Range (ppm) | Assignment (Example) |

| ¹H | 10-12 | Carboxylic O-H |

| ¹³C | 160-185 | Carboxyl C=O |

| ¹³C | 0-50 | Aliphatic C-C |

| ¹³C | 50-100 | C-O (if present) |

| ¹³C | 100-150 | C=C (if present) |

| ¹H | 0.5-5.0 | Aliphatic C-H, O-CH |

Note: These ranges are general for organic acids. Specific shifts for this compound would depend on its exact chemical structure and surrounding functional groups. Chemical shifts can be solvent and temperature dependent pitt.educarlroth.com.

Hyphenated Techniques for Trace Analysis and Structural Confirmation of this compound in Complex Matrices

Hyphenated techniques combine two or more analytical methods to enhance their individual capabilities, providing more comprehensive information, especially for trace analysis and structural confirmation in complex matrices shimadzu.comijsrtjournal.comchromatographytoday.comactascientific.comchemijournal.com.

Principles and Application: The core idea behind hyphenated techniques is to couple a separation technique (like LC or GC) with one or more spectroscopic detection technologies (like MS, NMR, or FTIR) ijsrtjournal.comchromatographytoday.comactascientific.comchemijournal.com. This synergy allows for the separation of components from a complex sample, followed by their online identification and quantification ijsrtjournal.comchromatographytoday.com.

For this compound, given its potential presence in trace amounts within biological or environmental samples, hyphenated techniques like LC-MS/MS (as discussed in 7.2) are paramount. Other relevant combinations could include:

LC-NMR: This technique directly links liquid chromatography with NMR spectroscopy, allowing for the real-time acquisition of NMR spectra of separated components ijsrtjournal.comchromatographytoday.comactascientific.comchemijournal.com. It is particularly valuable for identifying unknown impurities or natural products in complex mixtures, providing definitive structural elucidation ijsrtjournal.comchemijournal.com.

LC-FTIR: While less common for aqueous mobile phases, LC coupled with Fourier-transform infrared (FTIR) spectroscopy can provide information on functional groups present in separated compounds ijsrtjournal.comchromatographytoday.com.

LC-ICP-MS: For compounds containing specific elements, coupling LC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide elemental speciation information at trace levels nih.govmetrohm.com.

These techniques offer enhanced sensitivity, selectivity, and resolution, making them ideal for detecting and confirming the structure of this compound and its potential transformation products or metabolites, even at very low concentrations nih.govchromatographytoday.comactascientific.com. The ability to perform online separation and detection minimizes sample handling and reduces the risk of contamination nih.govchromatographytoday.com.

Method Validation and Quality Control in this compound Analytical Studies

Method validation and quality control are critical components of any analytical study involving this compound, ensuring the reliability, accuracy, and consistency of the generated data hplc.euosti.govresearchgate.net.

Method Validation: Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose hplc.euchromatographyonline.comosti.govshimadzu.euresearchgate.neteuropa.eu. Key validation parameters, typically guided by international guidelines such as those from the International Conference on Harmonization (ICH), include:

Accuracy: The closeness of test results to the true value hplc.euchromatographyonline.comshimadzu.eu. It is often assessed by analyzing samples with known concentrations (spiked samples) osti.govoulu.fi.

Precision: The closeness of agreement among multiple measurements of the same homogeneous sample hplc.euchromatographyonline.comshimadzu.eu. It includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) hplc.euchromatographyonline.comosti.gov.

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components hplc.eushimadzu.eu. This can involve comparing results with a second well-characterized method or spiking samples with potential interferences shimadzu.eu.

Detection Limit (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified hplc.euchromatographyonline.comosti.gov.

Quantitation Limit (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision hplc.euchromatographyonline.comosti.gov.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range hplc.euchromatographyonline.comshimadzu.eu. This is typically evaluated by analyzing a series of standard solutions at different concentrations and constructing a calibration curve ub.edunih.govoulu.fi.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity hplc.eushimadzu.eu.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) hplc.euchromatographyonline.com.

Quality Control (QC): Quality control measures are implemented throughout the analytical process to monitor the performance of the validated method and ensure the reliability of results. This includes:

System Suitability Testing: Performed before or during sample analysis to ensure the chromatographic system is functioning correctly and meets established criteria (e.g., resolution, tailing factor, column efficiency) hplc.euchromatographyonline.com.

Use of Control Samples: Analysis of known quality control samples (low, medium, high concentrations) alongside unknown samples to monitor accuracy and precision over time europa.eu.

Internal Standards: Addition of a known amount of a compound structurally similar to the analyte but not present in the sample, to compensate for variations in sample preparation, injection, and instrument response actascientific.comoulu.fi.

Regular Calibration: Periodic calibration of instruments and verification of calibration curves to maintain accuracy psu.eduncsu.edu.

Matrix Effects Evaluation: Assessment of how the sample matrix might influence the analyte signal, particularly crucial for LC-MS/MS oulu.fieuropa.eu.

By rigorously applying these validation and quality control principles, researchers can ensure the scientific integrity and reproducibility of their findings concerning this compound.

Future Research Directions and Translational Perspectives for Marinoic Acid

Exploration of Uncharted Biological Activities and Novel Molecular Mechanisms of Marinoic Acid

The current understanding of this compound's biological activity primarily revolves around its interaction with Na+, K+-ATPase. researchgate.netnih.gov However, the rich chemical diversity found in amphibian skin secretions, which includes compounds with potential pharmacological significance as analgesics, painkillers, and agents against cardiac problems, multi-drug resistant bacteria, HIV, and cancer, suggests that this compound may possess a broader range of undiscovered biological activities. researchgate.net

Future research should prioritize comprehensive in vitro and in vivo screening to uncover additional bioactivities. This could involve assessing its potential as an anti-inflammatory, antimicrobial, antiviral, or anticancer agent, drawing parallels from the diverse activities observed in other natural products like rosmarinic acid. nih.govnih.gov Investigating novel molecular mechanisms beyond Na+, K+-ATPase inhibition is crucial. This could involve exploring its interactions with various cellular targets, signaling pathways (e.g., PI3K/AKT/mTOR pathways, as studied for other bioactive compounds), nih.gov or its influence on gene expression. Understanding these mechanisms would provide critical insights into its therapeutic potential and guide the rational design of derivatives with enhanced efficacy or selectivity.

Discovery and Characterization of Additional this compound Biosynthetic Enzymes and Pathways

This compound is a naturally occurring C-nor steroid found in Bufo marinus. preprints.orgmdpi.com The precise enzymatic machinery and complete biosynthetic pathway responsible for its formation within the toad remain largely uncharacterized. Elucidating this pathway is a significant future research direction. Studies on the biosynthesis of other complex natural products, such as rosmarinic acid or L-malic acid, involve identifying specific enzymes like aminotransferases, lyases, hydroxylases, and synthases that catalyze sequential reactions. nih.govmdpi.comnih.govmdpi.combrennerlab.netfrontiersin.org

Research should focus on isolating and characterizing the genes and enzymes involved in each step of this compound's biosynthesis. This could involve genomic and transcriptomic analyses of Bufo marinus tissues, particularly the skin, to identify candidate genes encoding biosynthetic enzymes. Functional characterization of these enzymes through recombinant expression and biochemical assays would then confirm their roles. Understanding the complete biosynthetic route would not only advance fundamental knowledge of natural product biosynthesis but also open avenues for biotechnological production and pathway engineering.

Development of Sustainable Production Methods for this compound and its Analogues

Currently, this compound is obtained from the skin of Bufo marinus. researchgate.netnih.gov Relying solely on extraction from natural sources can be unsustainable and limited by factors such as animal availability and environmental impact. Therefore, developing sustainable production methods is a critical future objective.

Biotechnological approaches, successfully applied to other organic acids and bioactive compounds, offer promising avenues. nih.govnih.govnih.govmdpi.comelsevier.com This could involve:

Microbial Fermentation: Engineering microorganisms (e.g., bacteria, yeast) to produce this compound or its precursors through synthetic biology and metabolic engineering. This strategy has been effective for compounds like L-malic acid. nih.gov

Cell Culture Technologies: Developing in vitro cell cultures from Bufo marinus or related species that can produce this compound. While challenging, plant cell and hairy root cultures have been used for other natural products. nih.gov

Chemical Synthesis and Semi-synthesis: Optimizing efficient and environmentally friendly chemical synthesis routes for this compound and its analogues. Initial synthetic studies on this compound using starting materials like deoxycholic acid have been reported, indicating the feasibility of chemical synthesis. nii.ac.jp

Biocatalysis: Utilizing isolated enzymes from the biosynthetic pathway to catalyze specific steps in vitro, allowing for targeted and efficient production.

These methods would ensure a reliable and scalable supply of this compound for further research and potential applications, while minimizing ecological impact.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of high-throughput "omics" technologies is essential for a holistic understanding of this compound's biology and its potential applications.

Genomics: Sequencing the genome of Bufo marinus would provide a complete genetic blueprint, enabling the identification of all genes involved in this compound biosynthesis, regulation, and transport. Comparative genomics with other toad species could reveal evolutionary insights into the production of such compounds.

Proteomics: Proteomic studies could identify the proteins and enzymes directly involved in this compound's biosynthesis, metabolism, and its cellular targets. This would involve analyzing protein expression profiles in toad tissues producing this compound, and potentially in cells or organisms treated with this compound to observe protein-level responses.

Metabolomics: Metabolomics, the study of small molecule metabolites, would be invaluable for understanding the metabolic pathways leading to this compound and how its presence affects the host organism's metabolism. It could also reveal new, related compounds (analogues) or breakdown products. frontiersin.org

Combining these omics data sets through systems biology approaches would allow for a comprehensive mapping of the molecular networks influenced by this compound, from its genetic origins to its ultimate biological effects, and aid in the discovery of biomarkers. nih.gov

Advanced Computational Approaches for Predictive Modeling of this compound Activity and Interactions

Computational approaches are increasingly indispensable in natural product research and drug discovery, offering efficient ways to predict activity, elucidate mechanisms, and guide experimental design. nih.govmdpi.commdpi.com

For this compound, future research should leverage:

Molecular Docking and Dynamics Simulations: To predict how this compound interacts with its known target (Na+, K+-ATPase) at an atomic level, and to computationally screen for potential new protein targets. This can help elucidate its precise binding mode and identify critical amino acid residues involved in interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish mathematical relationships between the chemical structure of this compound and its analogues and their biological activities. This would facilitate the rational design of new derivatives with improved potency, selectivity, or desired pharmacological profiles. nih.govmdpi.com

Machine Learning and Artificial Intelligence: To analyze large datasets generated from high-throughput screening or omics studies, identifying patterns and making predictions about this compound's properties, potential toxicity, or interactions with complex biological systems. nih.govnih.govmdpi.com

Pharmacophore Modeling: To identify the key structural features of this compound responsible for its biological activity, which can then be used to search for novel compounds with similar activity from vast chemical libraries. nih.gov

These computational tools can significantly accelerate the discovery and development process for this compound, guiding experimental validation and reducing the need for extensive in vitro and in vivo testing.

Q & A

Q. What are the key structural characteristics of Marinoic acid, and how do they influence its reactivity in experimental settings?

this compound comprises two distinct moieties: 8-hydroxy octanoic acid and pyrothine, linked via covalent bonds. Structural analysis via NMR and X-ray crystallography is critical to confirm stereochemical arrangements, as minor deviations can alter bioactivity . Methodologically, comparative spectral databases (e.g., PubChem, SciFinder) and density functional theory (DFT) simulations are recommended to predict reactive sites for functionalization or degradation studies.

Q. What validated protocols exist for synthesizing this compound in laboratory conditions?

Synthesis typically involves esterification between 8-hydroxy octanoic acid and pyrothine derivatives under anhydrous conditions. A stepwise approach is advised:

- Step 1: Activate the carboxyl group of 8-hydroxy octanoic acid using DCC/DMAP.

- Step 2: Couple with pyrothine’s hydroxyl group under nitrogen atmosphere.

- Step 3: Purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Yield optimization requires monitoring reaction kinetics via LC-MS, as pyrothine’s instability at high temperatures may lead to side products .

Q. How can researchers differentiate this compound from structurally analogous compounds (e.g., Pseudomonic acid A) in mixed samples?

Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns. For instance, this compound’s pyrothine moiety produces a characteristic fragment ion at m/z 153, absent in Pseudomonic acid A. Complementary methods include comparative NMR profiling of olefinic proton signals in the octanoic acid chain .

Advanced Research Questions

Q. What experimental design considerations resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity studies (e.g., antimicrobial potency) often stem from variations in:

- Strain specificity: Use standardized cell lines (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).

- Solvent systems: Dimethyl sulfoxide (DMSO) may inhibit this compound’s activity; opt for aqueous buffers with ≤1% Tween-80.

- Dosage metrics: Normalize results to intracellular concentration via LC-MS rather than extracellular dosing .

Q. How can the biosynthetic pathway of this compound be elucidated using omics technologies?

A multi-omics framework is recommended:

- Genomics: Screen plasmid or genomic DNA for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters via BLASTp against MIBiG database.

- Metabolomics: Use HR-LCMS to trace isotopic labeling (e.g., ¹³C-glucose) in fermentation broths.

- Proteomics: Employ SILAC labeling to identify enzymes upregulated during this compound production .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., four-parameter log-logistic) are preferred over ANOVA for sigmoidal dose-response curves. Key steps:

- Data normalization: Express toxicity as % inhibition relative to vehicle controls.

- Outlier handling: Apply Grubbs’ test (α=0.05) to exclude aberrant replicates.

- Uncertainty quantification: Report 95% confidence intervals for EC₅₀ values using bootstrapping (≥1,000 iterations) .

Q. How can interdisciplinary methodologies address challenges in this compound’s environmental persistence studies?

Integrate computational and field-based methods:

- QSAR modeling: Predict biodegradation half-lives using descriptors like logP and molecular polarizability.

- Microcosm assays: Simulate soil/aquatic environments with defined microbial consortia (e.g., ISO 11266 protocols).

- Metagenomics: Track this compound degradation genes via shotgun sequencing and KEGG pathway mapping .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.